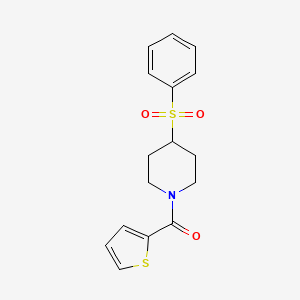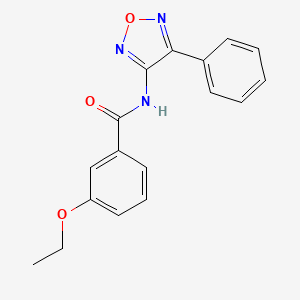
3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural chemistry. This compound has been synthesized using different methods and has been the subject of numerous studies to determine its mechanism of action, biochemical, and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
Oxadiazole derivatives have been synthesized and evaluated for their potential anticancer properties. A study by Ravinaik et al. (2021) describes the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity across various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Antiplasmodial Activity
Research by Hermann et al. (2021) focused on N-acylated furazan-3-amines, related to the oxadiazole family, showcasing significant activity against different strains of Plasmodium falciparum. This study indicates the potential of oxadiazole derivatives in the development of new antimalarial agents, with certain benzamides showing promising activity (Hermann et al., 2021).
Antimicrobial and Antifungal Properties
Oxadiazole derivatives also exhibit notable antimicrobial and antifungal activities. For instance, a study by Priya et al. (2006) synthesized a new class of benzamide derivatives with different bioactive moieties, demonstrating significant antibacterial and antifungal efficacy in vitro (Priya et al., 2006).
Nematocidal Activity
Liu et al. (2022) reported on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, synthesized to evaluate their nematocidal activities. The findings revealed compounds with good activity against Bursaphelenchus xylophilus, suggesting a new avenue for nematicide development (Liu et al., 2022).
Wirkmechanismus
Target of Action
Compounds containing the oxadiazole nucleus, like 3-ethoxy-n-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It’s known that oxadiazole derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Oxadiazole derivatives are known to have a broad range of chemical and biological properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
It’s known that oxadiazole derivatives can show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemische Analyse
Biochemical Properties
. The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole derivative.
Cellular Effects
The cellular effects of 3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are currently unknown. Oxadiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-ethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-22-14-10-6-9-13(11-14)17(21)18-16-15(19-23-20-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMWCSBIAOJKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2478370.png)
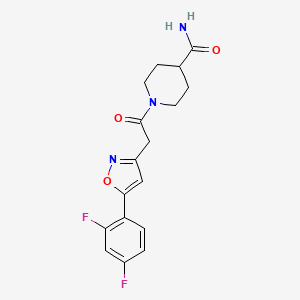

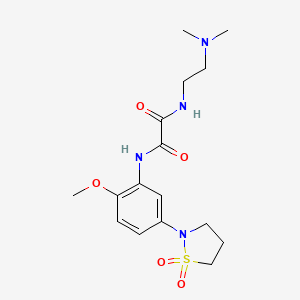
![4-(dibutylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2478377.png)



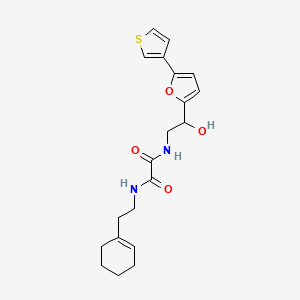
![2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2478384.png)
![2-imino-N,1,10-trimethyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2478385.png)
![[(2R)-2-nitrocyclopropyl]benzene](/img/structure/B2478386.png)
